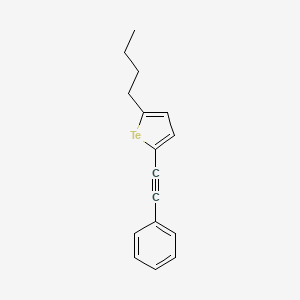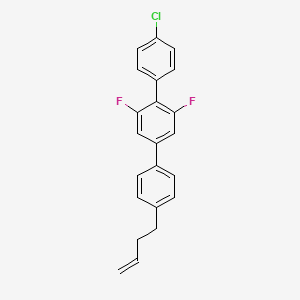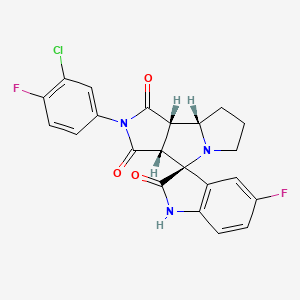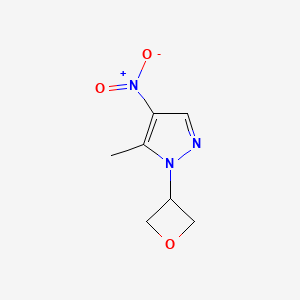![molecular formula C20H33NO5Si B12639420 Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane CAS No. 921200-41-1](/img/structure/B12639420.png)
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to an oct-1-en-2-yl chain, which is further substituted with a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-2-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and functionalization applications. Additionally, the nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxy(octyl)silane: Lacks the nitrophenyl group, making it less reactive in redox reactions.
Triethoxy(phenyl)silane: Contains a phenyl group instead of the oct-1-en-2-yl chain, resulting in different physical and chemical properties.
Triethoxy(4-nitrophenyl)silane: Similar structure but lacks the oct-1-en-2-yl chain, affecting its reactivity and applications.
Uniqueness
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is unique due to the presence of both the nitrophenyl group and the oct-1-en-2-yl chain. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
921200-41-1 |
|---|---|
Molekularformel |
C20H33NO5Si |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
triethoxy-[1-(4-nitrophenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-20(27(24-6-2,25-7-3)26-8-4)17-18-13-15-19(16-14-18)21(22)23/h13-17H,5-12H2,1-4H3 |
InChI-Schlüssel |
ITWRIARXJSBWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)

![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)

![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)

![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
